MG-101

Catalog No.
S548241
CAS No.
110044-82-1
M.F
C20H37N3O4
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MG-101

CAS Number

110044-82-1

Product Name

MG-101

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide

Molecular Formula

C20H37N3O4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1

InChI Key

FMYKJLXRRQTBOR-BZSNNMDCSA-N

SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Ac-Leu-Leu-Nle-al, acetyl-leucyl-leucyl-norleucinal, acetyl-leucyl-leucyl-norleucine-aldehyde, acetylleucyl-leucyl-norleucinal, ALLN peptide, ALLNal, CPI(1), LLnL peptide, N-Ac-Leu-Leu-norleucinal, N-acetyl-leucyl-leucyl-norleucinal

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C

Description

The exact mass of the compound Acetylleucyl-leucyl-norleucinal is 383.27841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calpain Inhibitor

Acetylleucyl-leucyl-norleucinal (ALLN), also known as N-Acetyl-Leu-Leu-norleucinal, is a synthetic compound classified as a dipeptide []. This means it consists of a chain of two amino acids, namely Leucine (Leu) and Norleucine (Norleu), linked by a peptide bond. The N-terminus (beginning) of the molecule is capped with an acetyl group (Ac). The primary function of ALLN in scientific research is as a potent inhibitor of calpains [].

Calpains are a family of calcium-dependent cysteine proteases, meaning they are enzymes that require calcium ions (Ca2+) for activity and cleave proteins at specific sites using cysteine amino acid residues []. ALLN acts as a competitive inhibitor, binding to the active site of calpains and preventing them from breaking down other proteins []. This makes ALLN a valuable tool for researchers studying the role of calpains in various biological processes.

Applications in Research

Due to its ability to inhibit calpains, ALLN has numerous applications in scientific research. Here are a few examples:

  • Understanding Calpain Function: Researchers can use ALLN to investigate the specific functions of calpains in cells and tissues. By inhibiting calpain activity and observing the resulting cellular or physiological changes, scientists can gain insights into the role these enzymes play in various processes [].
  • Neurodegenerative Diseases: Calpains have been implicated in the progression of several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. ALLN can be used to study the contribution of calpains to these diseases and to evaluate the potential of calpain inhibitors as therapeutic agents [].
  • Muscle Wasting Disorders: Calpain activity is also increased in some muscle wasting disorders. ALLN can be used to investigate the role of calpains in muscle breakdown and to assess the potential of calpain inhibitors for treating these conditions [].

Acetylleucyl-leucyl-norleucinal (ALLN), also known as N-acetyl-leucyl-leucyl-norleucinal, is a synthetic tripeptide. Tripeptides are molecules containing three amino acids linked by peptide bonds. ALLN is specifically derived from the amino acids N-acetyl-leucine, leucine, and norleucine [].

This compound holds significance in scientific research due to its ability to inhibit calpains []. Calpains are a family of calcium-dependent cysteine endopeptidases (enzymes that break down proteins) involved in various cellular processes, including cell signaling, cytoskeletal remodeling, and apoptosis (programmed cell death) []. ALLN acts as a competitive inhibitor, binding to the active site of calpains and preventing them from cleaving their target proteins [].


Molecular Structure Analysis

The key feature of ALLN's structure is its tripeptide backbone. It consists of an N-terminal acetyl group (CH3CO-) attached to the first amino acid, leucine. Leucine is then linked to another leucine residue through a peptide bond (formed between the carboxyl group of the first leucine and the amino group of the second). Finally, the C-terminal end is capped with norleucine, an amino acid with one fewer carbon atom in its side chain compared to leucine [].

The presence of the acetyl group and the specific sequence of leucine and norleucine residues are crucial for ALLN's function. The hydrophobic nature of the leucine side chains allows ALLN to interact with the hydrophobic pocket of the calpain active site [].


Chemical Reactions Analysis

The breakdown of ALLN likely occurs through hydrolysis, where peptide bonds are broken down by water molecules. This process can be mediated by enzymes like peptidases or under acidic or basic conditions.


Physical And Chemical Properties Analysis

  • Solubility: Due to the presence of both polar (peptide bond, amino groups) and non-polar (hydrocarbon side chains) regions, ALLN is likely soluble in both water and organic solvents to some extent.
  • Stability: The peptide bonds in ALLN are susceptible to hydrolysis, especially under extreme acidic or basic conditions or in the presence of peptidases.

ALLN acts as a cell-permeable inhibitor of calpains. It competitively binds to the active site of calpains, preventing them from cleaving their target substrates []. This inhibition can potentially modulate various cellular processes regulated by calpain activity, making ALLN a valuable tool for studying calpain function.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

383.27840667 g/mol

Monoisotopic Mass

383.27840667 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLX

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Dates

Modify: 2023-08-15
1: Cheng XG, Su YP, Luo CJ, Liu XH. [Effect of calpain inhibitor I on ikappaBalpha expression and cytokine secretion in RAW264.7 cells attacked with LPS]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2006 Nov;22(6):720-2. Chinese. PubMed PMID: 17077009.
2: Zhu H, Zhang L, Huang X, Davis JJ, Jacob DA, Teraishi F, Chiao P, Fang B. Overcoming acquired resistance to TRAIL by chemotherapeutic agents and calpain inhibitor I through distinct mechanisms. Mol Ther. 2004 May;9(5):666-73. PubMed PMID: 15120327.
3: Marzocco S, Di Paola R, Autore G, Mazzon E, Pinto A, Caputi AP, Thiemermann C, Cuzzocrea S. Calpain inhibitor I reduces intestinal ischemia-reperfusion injury in the rat. Shock. 2004 Jan;21(1):38-44. PubMed PMID: 14676682.
4: Cuzzocrea S, Chatterjee PK, Mazzon E, Serraino I, Dugo L, Centorrino T, Barbera A, Ciccolo A, Fulia F, McDonald MC, Caputi AP, Thiemermann C. Effects of calpain inhibitor I on multiple organ failure induced by zymosan in the rat. Crit Care Med. 2002 Oct;30(10):2284-94. PubMed PMID: 12394957.
5: Ballinger A, Azooz O. Calpain inhibitor I and colonic inflammation induced by DNBS in the rat. Gut. 2002 Mar;50(3):440-1. PubMed PMID: 11839729; PubMed Central PMCID: PMC1773137.
6: Obatomi DK, Blackburn RO, Bach PH. Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Arch Toxicol. 2001 Oct;75(8):487-96. PubMed PMID: 11757673.
7: Cuzzocrea S, McDonald MC, Mazzon E, Mota-Filipe H, Centorrino T, Terranova ML, Ciccolo A, Britti D, Caputi AP, Thiemermann C. Calpain inhibitor I reduces colon injury caused by dinitrobenzene sulphonic acid in the rat. Gut. 2001 Apr;48(4):478-88. PubMed PMID: 11247891; PubMed Central PMCID: PMC1728239.
8: McDonald MC, Mota-Filipe H, Paul A, Cuzzocrea S, Abdelrahman M, Harwood S, Plevin R, Chatterjee PK, Yaqoob MM, Thiemermann C. Calpain inhibitor I reduces the activation of nuclear factor-kappaB and organ injury/dysfunction in hemorrhagic shock. FASEB J. 2001 Jan;15(1):171-186. PubMed PMID: 11149905.
9: Cuzzocrea S, McDonald MC, Mazzon E, Siriwardena D, Serraino I, Dugo L, Britti D, Mazzullo G, Caputi AP, Thiemermann C. Calpain inhibitor I reduces the development of acute and chronic inflammation. Am J Pathol. 2000 Dec;157(6):2065-79. PubMed PMID: 11106579; PubMed Central PMCID: PMC1885785.
10: Sierra-Paredes G, Cornes JM, Sierra-Marcuño G. Calpain inhibitor I retards seizure offset in the hippocampus of freely moving rats. Neurosci Lett. 1999 Mar 26;263(2-3):165-8. PubMed PMID: 10213161.
11: Zhang L, Song L, Parker EM. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production. J Biol Chem. 1999 Mar 26;274(13):8966-72. PubMed PMID: 10085142.
12: Ruetten H, Thiemermann C. Effect of calpain inhibitor I, an inhibitor of the proteolysis of I kappa B, on the circulatory failure and multiple organ dysfunction caused by endotoxin in the rat. Br J Pharmacol. 1997 Jun;121(4):695-704. PubMed PMID: 9208136; PubMed Central PMCID: PMC1564738.
13: Milligan SA, Owens MW, Grisham MB. Inhibition of IkappaB-alpha and IkappaB-beta proteolysis by calpain inhibitor I blocks nitric oxide synthesis. Arch Biochem Biophys. 1996 Nov 15;335(2):388-95. PubMed PMID: 8914937.
14: Klafki HW, Paganetti PA, Sommer B, Staufenbiel M. Calpain inhibitor I decreases beta A4 secretion from human embryonal kidney cells expressing beta-amyloid precursor protein carrying the APP670/671 double mutation. Neurosci Lett. 1995 Dec 1;201(1):29-32. PubMed PMID: 8830305.
15: Fitzpatrick JS, Shahi K, Baudry M. Effect of seizure activity and calpain inhibitor I on LTP in juvenile hippocampal slices. Int J Dev Neurosci. 1992 Aug;10(4):313-9. PubMed PMID: 1384274.
16: Reichelt R, Möhler H, Hebebrand J. Calpain inhibitor I prevents rapid postmortem degradation of benzodiazepine binding proteins: fluorographic and immunological evidence. J Neurochem. 1990 Nov;55(5):1711-5. PubMed PMID: 2170581.

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